N-(1H-imidazol-2-ylmethyl)-4-methylaniline
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Description
“N-(1H-imidazol-2-ylmethyl)-4-methylaniline” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives have occupied a unique place in the field of medicinal chemistry .
Synthesis Analysis
Imidazole derivatives can be synthesized by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis
The molecular structure of imidazole derivatives includes a five-membered nitrogen-containing heterocyclic ring in their structures . The empirical formula for a similar compound, “(1H-Imidazol-2-ylmethyl)methylamine”, is C5H9N3 .Chemical Reactions Analysis
Imidazole derivatives show a broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The molecular weight of a similar compound, “(1H-Imidazol-2-ylmethyl)methylamine”, is 111.15 .Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-4-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-2-4-10(5-3-9)14-8-11-12-6-7-13-11/h2-7,14H,8H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIYLYMBOVGMCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=NC=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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